molecular formula C15H12N2O2 B1501767 1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde CAS No. 885271-31-8

1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde

Cat. No.: B1501767
CAS No.: 885271-31-8
M. Wt: 252.27 g/mol
InChI Key: WFLDKAOBRJNBFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is a chemical compound characterized by its unique molecular structure, which includes a methoxy group attached to a phenyl ring and an indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with chloroacetyl chloride to yield the indazole core. The reaction conditions typically require heating under reflux in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation: 1-(4-Methoxyphenyl)-1H-indazole-3-carboxylic acid.

  • Reduction: 1-(4-Methoxyphenyl)-1H-indazole-3-ol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor binding.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde exerts its effects depends on its molecular targets and pathways. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to downstream effects. The exact mechanism can vary based on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Methoxyphenyl)-1H-indazole-2-carbaldehyde

  • 1-(4-Methoxyphenyl)-1H-indazole-5-carbaldehyde

  • 1-(4-Methoxyphenyl)-1H-indazole-6-carbaldehyde

These compounds differ in the position of the aldehyde group on the indazole ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

1-(4-methoxyphenyl)indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-12-8-6-11(7-9-12)17-15-5-3-2-4-13(15)14(10-18)16-17/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLDKAOBRJNBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695794
Record name 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-31-8
Record name 1-(4-Methoxyphenyl)-1H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-Methoxyphenyl)-1h-indazole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.